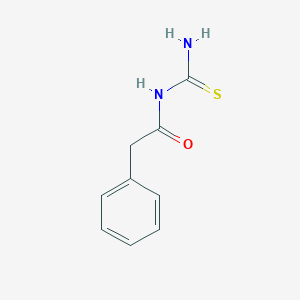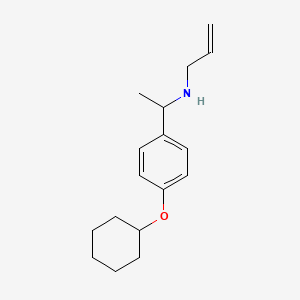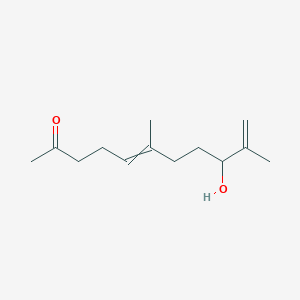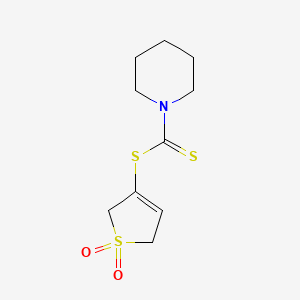
Diethyl 1,2,4-triazine-5,6-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 1,2,4-triazine-5,6-dicarboxylate is a heterocyclic compound that belongs to the class of triazines Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 1,2,4-triazine-5,6-dicarboxylate typically involves the reaction of ethyl diazoacetate with sodium hydroxide in water at elevated temperatures. This reaction produces sodium 1,2,4,5-tetrazine-3,6-dicarboxylate, which is then treated with aqueous hydrochloric acid to yield the desired diethyl ester .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as the laboratory methods. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards for various applications.
Chemical Reactions Analysis
Types of Reactions
Diethyl 1,2,4-triazine-5,6-dicarboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Diethyl 1,2,4-triazine-5,6-dicarboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism by which diethyl 1,2,4-triazine-5,6-dicarboxylate exerts its effects involves its ability to participate in cycloaddition reactions, particularly the inverse electron demand Diels-Alder reaction. This reaction allows the compound to form stable adducts with various dienophiles, facilitating the synthesis of complex heterocyclic structures. The molecular targets and pathways involved in these reactions include electron-deficient heterocycles and strained olefins or alkynes .
Comparison with Similar Compounds
Similar Compounds
Diethyl 1,2,3-triazine-4,6-dicarboxylate: Similar in structure but differs in the position of nitrogen atoms within the triazine ring.
Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate: Another heterocyclic compound with similar reactivity but different substitution patterns.
3,6-bis(methylthio)-1,2,4,5-tetrazine: Known for its distinct reactivity with electron-rich alkenes and alkynes.
Uniqueness
Diethyl 1,2,4-triazine-5,6-dicarboxylate stands out due to its specific reactivity in inverse electron demand Diels-Alder reactions, making it a valuable tool in synthetic organic chemistry. Its ability to form stable adducts with a wide range of dienophiles and its applications in bioorthogonal chemistry highlight its versatility and importance in scientific research .
Properties
CAS No. |
74476-40-7 |
|---|---|
Molecular Formula |
C9H11N3O4 |
Molecular Weight |
225.20 g/mol |
IUPAC Name |
diethyl 1,2,4-triazine-5,6-dicarboxylate |
InChI |
InChI=1S/C9H11N3O4/c1-3-15-8(13)6-7(9(14)16-4-2)12-11-5-10-6/h5H,3-4H2,1-2H3 |
InChI Key |
BIHHFGBKCDBCBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=NC=N1)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2'-{[2-(Benzyloxy)ethyl]azanediyl}di(ethan-1-ol)](/img/structure/B14445875.png)
![Methanone, phenyl[6-(phosphonooxy)-2-naphthalenyl]-](/img/structure/B14445879.png)





![Ethyl 3-[dimethoxy(diphenyl)-lambda~5~-phosphanyl]propanoate](/img/structure/B14445924.png)





